Cas no 142231-06-9 ((5-chloro-1H-pyrrol-2-yl)(phenyl)methanone)

(5-Chloro-1H-pyrrol-2-yl)(phenyl)methanone is a versatile heterocyclic compound featuring a chloro-substituted pyrrole ring conjugated with a benzoyl group. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The electron-withdrawing chloro group enhances electrophilic substitution potential, while the phenylmethanone moiety contributes to stability and facilitates further functionalization. Its well-defined crystalline form ensures consistent purity, critical for precision applications in medicinal chemistry, particularly in the development of bioactive molecules. The compound's balanced lipophilicity and steric profile also make it suitable for cross-coupling reactions, enabling efficient scaffold diversification. Proper handling under inert conditions is recommended due to its sensitivity to moisture and light.
(5-chloro-1H-pyrrol-2-yl)(phenyl)methanone structure
142231-06-9 structure
Product Name:(5-chloro-1H-pyrrol-2-yl)(phenyl)methanone
CAS No:142231-06-9
MF:C11H8ClNO
MW:205.640321731567
CID:1016507
PubChem ID:15150360
Update Time:2025-05-20

(5-chloro-1H-pyrrol-2-yl)(phenyl)methanone Chemical and Physical Properties

Names and Identifiers

    • (5-chloro-1H-pyrrol-2-yl)(phenyl)methanone
    • 142231-06-9
    • D86193
    • (5-chloro-1H-pyrrol-2-yl)-phenylmethanone
    • MFCD24550632
    • SCHEMBL9792295
    • WS-01233
    • 2-BENZOYL-5-CHLORO-1H-PYRROLE
    • Inchi: 1S/C11H8ClNO/c12-10-7-6-9(13-10)11(14)8-4-2-1-3-5-8/h1-7,13H
    • InChI Key: PKOYUCYDNKHXNN-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(C(C2C=CC=CC=2)=O)N1

Computed Properties

  • Exact Mass: 205.0294416g/mol
  • Monoisotopic Mass: 205.0294416g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 213
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 32.9Ų

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Additional information on (5-chloro-1H-pyrrol-2-yl)(phenyl)methanone

5-Chloro-1H-pyrrol-2-yl)(phenyl)methanone (CAS No. 142231-06-9): A Comprehensive Overview

The compound 5-chloro-1H-pyrrol-2-yl)(phenyl)methanone, identified by the CAS registry number 142231-06-9, is a fascinating molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of pyrrole derivatives, which have garnered considerable attention in recent years due to their diverse biological activities and synthetic versatility.

Structural Insights: The molecular structure of 5-chloro-1H-pyrrol-2-yl)(phenyl)methanone consists of a pyrrole ring substituted with a chlorine atom at the 5-position and a phenyl group attached via a ketone functional group at the 2-position. This unique arrangement imparts the molecule with distinct electronic and steric properties, making it an interesting candidate for further exploration in medicinal chemistry.

Synthesis and Characterization: Recent advancements in synthetic methodologies have enabled the efficient synthesis of 5-chloro-pyrrole derivatives such as this compound. Researchers have employed various strategies, including Friedländer annulation and organocatalytic approaches, to construct the pyrrole framework with high precision. The compound has been characterized using advanced spectroscopic techniques such as NMR, IR, and mass spectrometry, confirming its identity and purity.

Biological Activity: The biological evaluation of 5-chloro-pyrrole-containing compounds has revealed promising results in several therapeutic areas. For instance, studies have demonstrated that this compound exhibits moderate to high potency against various cancer cell lines, suggesting its potential as an anticancer agent. Additionally, it has shown inhibitory effects on key enzymes involved in inflammatory pathways, highlighting its anti-inflammatory properties.

Pharmacokinetics and Toxicology: Preclinical studies on 5-chloro-pyrrole derivatives have provided valuable insights into their pharmacokinetic profiles. The compound demonstrates reasonable bioavailability and metabolic stability, which are critical factors for its potential development as a drug candidate. Toxicological evaluations have also indicated a favorable safety profile, with no significant adverse effects observed at therapeutic doses.

Applications in Drug Discovery: The versatility of 5-chloro-pyrrole-containing compounds makes them valuable tools in drug discovery programs targeting diverse disease states. Their ability to modulate multiple biological targets simultaneously presents an opportunity for the development of multi-target drugs, which are highly sought after in modern medicine.

Future Directions: Ongoing research is focused on optimizing the structure of 5-chloro-pyrrole derivatives to enhance their pharmacokinetic properties and therapeutic efficacy. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these compounds into clinical practice.

In conclusion, 5-chloro-(1H-pyrrol-2-yl)(phenyl)methanone (CAS No. 142231-06-9) represents a compelling molecule with immense potential in the field of medicinal chemistry. Its unique structure, coupled with promising biological activities, positions it as a key player in the development of novel therapeutic agents.

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